molecular formula C18H19N3O3S B14902176 2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B14902176
M. Wt: 357.4 g/mol
InChI Key: DZMKKOPQDZPNPD-UHFFFAOYSA-N
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Description

2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine is a chemical compound characterized by the presence of a morpholine ring, a sulfonyl group, and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine typically involves the reaction of 4-(morpholinosulfonyl)benzaldehyde with isoindoline-1-imine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-3-(morpholine-4-sulfonyl)phenyl)-2,3-dihydro-1H-isoindol-1-imine
  • 2-(4-(Morpholin-4-ylsulfonyl)phenyl)isoindolin-1-imine hydrobromide

Uniqueness

2-(4-(Morpholinosulfonyl)phenyl)isoindolin-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C18H19N3O3S/c19-18-17-4-2-1-3-14(17)13-21(18)15-5-7-16(8-6-15)25(22,23)20-9-11-24-12-10-20/h1-8,19H,9-13H2

InChI Key

DZMKKOPQDZPNPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N

Origin of Product

United States

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